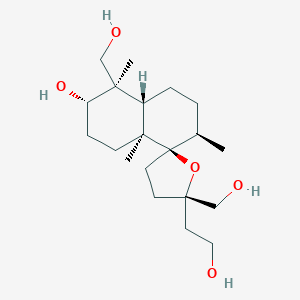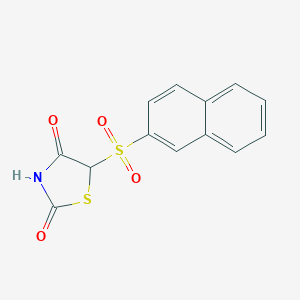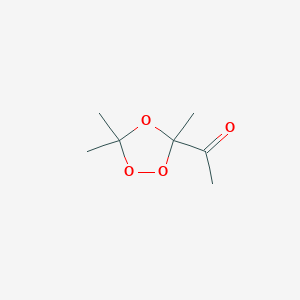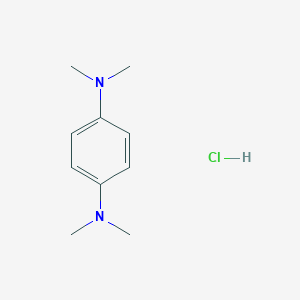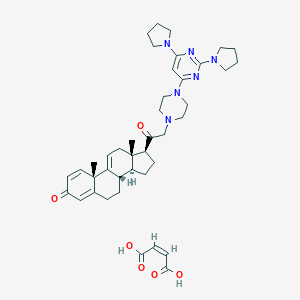
U-74389G
描述
U-74389G,也称为马来酸21-[4-(2,6-二-1-吡咯烷基-4-嘧啶基)-1-哌嗪基]-孕甾-1,4,9(11)-三烯-3,20-二酮,是一种合成的抗氧化剂化合物,属于拉扎类药物。 拉扎类药物是具有强抗氧化特性的21-氨基类固醇,通过抑制脂质过氧化发挥作用。 This compound 因其保护各种组织免受缺血再灌注损伤的能力而特别引人注目,包括心脏、肝脏和肾脏 .
科学研究应用
U-74389G 具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究脂质过氧化和抗氧化活性的机制。
生物学: 研究了其对各种细胞类型的氧化应激的保护作用,包括脑微血管内皮细胞和单核细胞 THP1 细胞.
医学: 探索其在缺血再灌注损伤、神经退行性疾病和炎症性疾病等疾病中的潜在治疗作用.
工业: 用于开发用于药物和保健品的抗氧化剂配方.
作用机制
U-74389G 主要通过其抗氧化特性发挥作用。 该化合物通过清除自由基和稳定细胞膜来抑制脂质过氧化。 它还抑制诱导型一氧化氮合酶的活性,减少一氧化氮的产生以及随后的氧化损伤 . 此外,this compound 调节促炎细胞因子的表达并阻止炎症途径的激活,这有助于其保护作用 .
生化分析
Biochemical Properties
U-74389G Maleate plays a significant role in biochemical reactions, particularly in inhibiting lipid peroxidation reactions . It interacts with various enzymes and proteins, exerting its antioxidant effects and protecting against ischemia-reperfusion injury .
Cellular Effects
This compound Maleate has profound effects on various types of cells and cellular processes. It influences cell function by preventing lipid peroxidation, thereby protecting cells from oxidative stress . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound Maleate involves its antioxidant properties that prevent iron-dependent lipid peroxidation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound Maleate continues to exert its antioxidant effects, protecting against ischemia-reperfusion injury in various laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound Maleate vary with different dosages in animal models . Studies have observed threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound Maleate is involved in metabolic pathways that prevent lipid peroxidation . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound Maleate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: U-74389G 的合成涉及多个步骤,从制备核心类固醇结构开始,然后引入吡咯烷基和哌嗪基。 主要步骤包括:
核心类固醇结构的形成: 这涉及将合适的先驱体环化以形成类固醇核。
吡咯烷基和哌嗪基的引入: 这些基团通过亲核取代反应引入,通常使用吡咯烷和哌嗪作为试剂。
工业生产方法: this compound 的工业生产遵循类似的合成路线,但在更大的规模上。 该过程涉及:
间歇合成: 使用大型反应器进行环化和取代反应。
提纯: 使用重结晶和色谱等技术提纯粗产物,以达到所需的纯度。
马来酸盐的形成: 将提纯的化合物与马来酸反应形成马来酸盐,然后干燥并包装以供分配.
化学反应分析
反应类型: U-74389G 经历了几种类型的化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在类固醇核上,导致形成氧化衍生物。
还原: 还原反应可以在羰基上发生,将它们转化为羟基。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺和硫醇等亲核试剂通常用于取代反应.
相似化合物的比较
U-74389G 属于一类称为拉扎类药物的化合物,其中包含超过 130 种类似化合物。 一些值得注意的类似化合物包括:
替拉扎特: 另一种拉扎类药物,具有类似的抗氧化特性,但在特定分子结构和靶组织方面有所不同。
甲基泼尼松龙: 一种具有抗炎特性的皮质类固醇,但缺乏拉扎类药物的特定抗氧化活性。
This compound 的独特性: this compound 在拉扎类药物中是独一无二的,因为它具有特定的分子结构,使它能够有效地穿透细胞膜并发挥强大的抗氧化作用。 它抑制脂质过氧化和调节炎症途径的能力使其成为研究和潜在治疗应用的宝贵化合物 .
属性
IUPAC Name |
(Z)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N6O2.C4H4O4/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;5-3(6)1-2-4(7)8/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t28-,29-,31+,36-,37-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCSSKWSUJMJCP-WQDFMEOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=C[C@@]83C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H54N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017666 | |
| Record name | 21-[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9[11]-triene-3,20-dione maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
153190-29-5 | |
| Record name | 21-[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9[11]-triene-3,20-dione maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of U-74389G?
A1: this compound primarily functions as a potent inhibitor of lipid peroxidation. [] It exhibits free radical scavenging properties, effectively neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular membranes. [, , , ]
Q2: How does this compound's antioxidant activity translate to potential therapeutic benefits?
A2: By mitigating oxidative stress, this compound has shown promise in preclinical models of ischemia-reperfusion injury, a condition characterized by excessive ROS production and subsequent tissue damage. [, , , , , , , , ]
Q3: Does this compound exert any effects beyond its antioxidant properties?
A3: Research suggests that this compound may also possess anti-inflammatory properties. In a rat model of inflammatory bowel disease, it significantly reduced the levels of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α while increasing the anti-inflammatory cytokine IL-10. []
Q4: Are there specific cellular targets for this compound's action?
A4: While this compound's precise cellular targets are not fully elucidated, its membrane-stabilizing properties suggest an interaction with cellular membranes. [, , , ] Research has shown that this compound is particularly effective in preventing permeability changes in brain microvascular endothelial cells monolayers. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound, chemically named 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate salt, has a molecular weight of 726.9 g/mol. [] Information regarding its specific molecular formula and spectroscopic data is limited within the provided research.
Q6: What is known about the stability of this compound under different conditions?
A6: The available research does not provide detailed information on the stability of this compound under various conditions. Further research is needed to assess its stability profile, including factors like temperature, pH, and light exposure.
Q7: What is the pharmacokinetic profile of this compound?
A7: The provided research offers limited insights into the detailed pharmacokinetics of this compound. While intravenous administration is frequently employed in studies, specific information regarding its absorption, distribution, metabolism, and excretion (ADME) requires further investigation. [, , , ]
Q8: What preclinical models have been used to assess the efficacy of this compound?
A8: this compound's efficacy has been investigated in various preclinical models, including:
- Rat models of ischemia-reperfusion injury: These models have been used to evaluate its protective effects in organs like the liver, kidney, and intestine. [, , , , , , , ]
- Rat model of inflammatory bowel disease: This model demonstrated this compound's potential to reduce inflammation and promote mucosal healing. []
- Rat model of endotoxemia: This model highlighted the ability of this compound to suppress the release of TNF-α, a key mediator of inflammation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


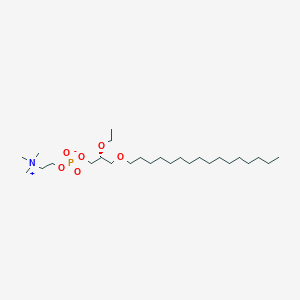
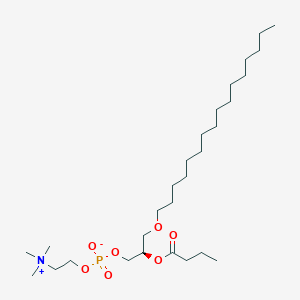
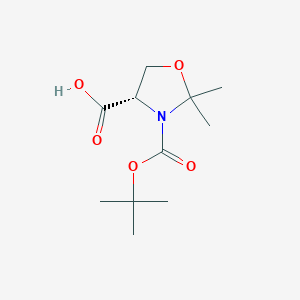
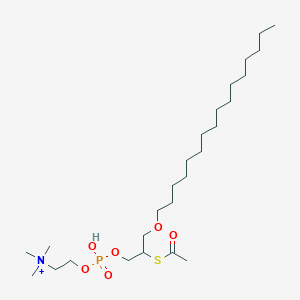
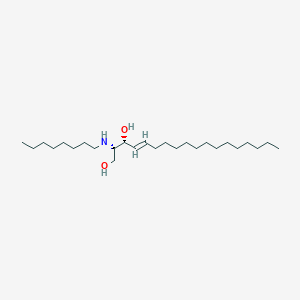
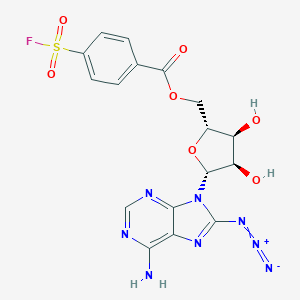
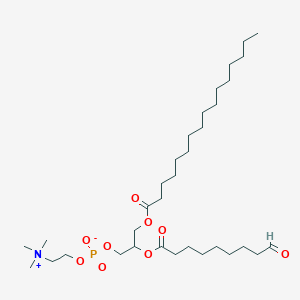
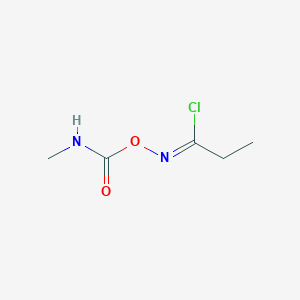
![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)

